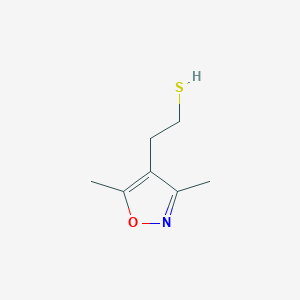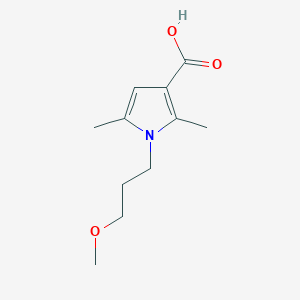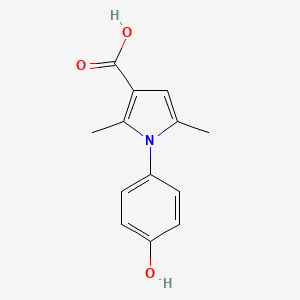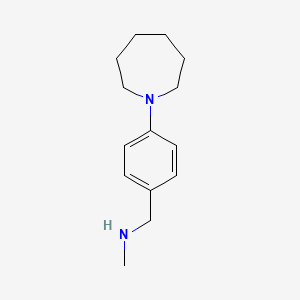![molecular formula C13H12BrClN2O3 B1326772 ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 1134334-60-3](/img/structure/B1326772.png)
ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
作用机制
Target of Action
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target . They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Indole derivatives have been found to exhibit a range of biological activities . .
生化分析
Biochemical Properties
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The chloroacetyl group in the compound can act as an electrophile, forming covalent bonds with the active site of proteases, thereby inhibiting their activity. Additionally, the indole core of the compound can engage in π-π interactions with aromatic amino acids in proteins, further influencing their function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating caspases, which are proteases involved in the apoptotic pathway. The compound can also modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes through covalent and non-covalent interactions. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, the indole core can participate in hydrogen bonding and hydrophobic interactions with biomolecules, further stabilizing the compound-enzyme complex. These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-cancer activity and modulation of immune responses. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of the compound can influence its bioavailability and efficacy. Additionally, the compound can interact with cofactors such as NADH and FAD, which are essential for redox reactions in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of the compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
准备方法
The synthesis of ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by acylation with chloroacetyl chloride. The final step involves esterification with ethanol to form the ethyl ester. Reaction conditions often include the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reactions .
化学反应分析
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
科学研究应用
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
相似化合物的比较
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-3-[(acetyl)amino]-1H-indole-2-carboxylate: Similar structure but lacks the chloroacetyl group, which may result in different biological activities.
Ethyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxamide:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications.
属性
IUPAC Name |
ethyl 5-bromo-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O3/c1-2-20-13(19)12-11(17-10(18)6-15)8-5-7(14)3-4-9(8)16-12/h3-5,16H,2,6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZGMULCZOKUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
amino]acetic acid](/img/structure/B1326691.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)
![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)
![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)
![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)
![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

